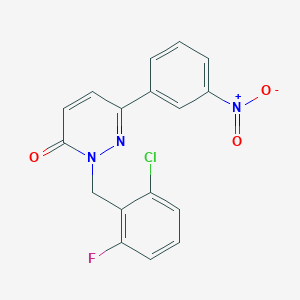
2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has been studied for its potential use in scientific research. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Molecular Imaging and Myocardial Perfusion
2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one and its analogs, such as 18F-labeled pyridaben analogs, have been synthesized and evaluated for potential use in myocardial perfusion imaging (MPI) with Positron Emission Tomography (PET). These compounds, due to their high heart uptake and low background uptake, exhibit promising properties for MPI. The tracer with a shorter radiolabeling side chain demonstrated better stability, faster clearance from major organs, and higher heart-to-liver ratio, making it a potential candidate for further development as an MPI agent (Mou et al., 2012).
Synthesis and Characterization of Novel Compounds
The compound has been utilized as a core structure for synthesizing various novel compounds with potential therapeutic applications. Studies have focused on synthesizing novel derivatives and evaluating their biological activities, such as anticancer and antioxidant activities. For instance, a new series of 3(2H)-one pyridazinone derivatives were synthesized with potential antioxidant activity, demonstrating the versatile applicability of this compound in creating new therapeutic agents (Mehvish & Kumar, 2022).
Antimicrobial and Antioxidant Activities
Derivatives of 2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one have been explored for their antimicrobial and antioxidant properties. Studies have synthesized and characterized compounds for their activity against various microbial strains and their ability to scavenge free radicals, indicating their potential as antimicrobial and antioxidant agents (Chauhan et al., 2018).
Heterocyclic Chemistry and Material Science
This compound and its derivatives serve as key precursors in the synthesis of complex heterocyclic compounds, which have applications in material science, drug design, and organic chemistry. The ability to form various heterocyclic systems from this compound showcases its versatility in chemical synthesis and the development of new materials with desired properties (Heinisch et al., 1994).
Corrosion Inhibition
Research has also explored the use of pyridazinone derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiencies, which may be attributed to their electron acceptance abilities, highlighting their potential applications in industrial corrosion protection (Kalai et al., 2020).
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3/c18-14-5-2-6-15(19)13(14)10-21-17(23)8-7-16(20-21)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAWXHWIBQAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

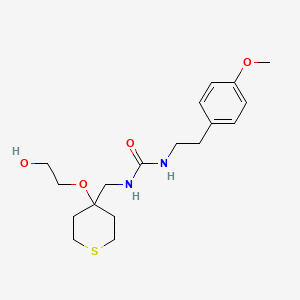
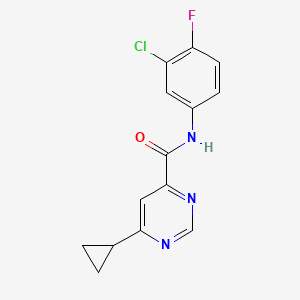
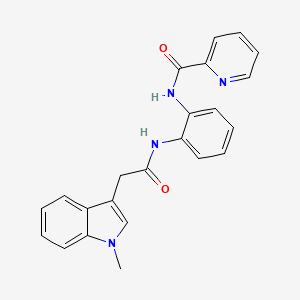
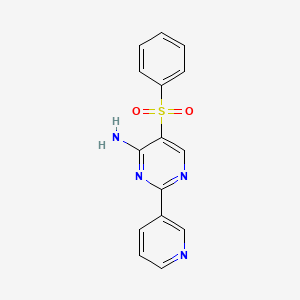
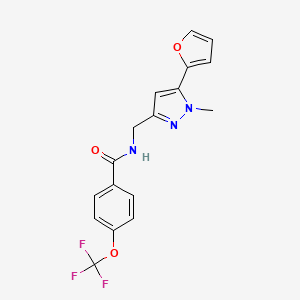
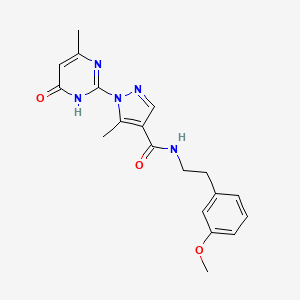

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)
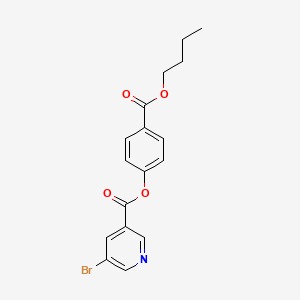
![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)